Product packaging for 2,4,6-Trimethylphenyl triflate(Cat. No.:)

2,4,6-Trimethylphenyl triflate

Cat. No.: B12513827
M. Wt: 268.25 g/mol
InChI Key: VXQHRUVOGJPQRG-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenyl triflate (CAS 125261-32-7) is an organosulfur compound characterized as a yellow to colorless oily liquid at room temperature . With the molecular formula C10H11F3O3S, this compound combines a sterically hindered mesitylene (2,4,6-trimethylphenyl) group with the trifluoromethanesulfonate (triflate) functional group . In chemical synthesis, aryl triflates like this are primarily valued as stable precursors to reactive arylpalladium intermediates in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the construction of biaryl and styrene derivatives . The triflate group (OSO2CF3) is a superior leaving group due to the exceptional stability of the triflate anion, which results from the strong electron-withdrawing nature of the trifluoromethyl group and the delocalization of the anionic charge on the oxygen atoms . The mesityl group imparts significant steric bulk, which can influence the regioselectivity and reactivity of the compound in catalytic cycles. It is recommended to store this reagent under an inert atmosphere at room temperature to maintain its stability and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F3O3S B12513827 2,4,6-Trimethylphenyl triflate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F3O3S

Molecular Weight

268.25 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O3S/c1-6-4-7(2)9(8(3)5-6)16-17(14,15)10(11,12)13/h4-5H,1-3H3

InChI Key

VXQHRUVOGJPQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OS(=O)(=O)C(F)(F)F)C

Origin of Product

United States

Advanced Synthetic Methodologies for Mesityl Triflate and Its Functionalized Derivatives

Direct Synthesis Routes to 2,4,6-Trimethylphenyl Triflate

The synthesis of aryl triflates, including this compound, is a fundamental transformation in organic chemistry, providing stable yet reactive intermediates for cross-coupling reactions.

The most prevalent method for preparing aryl triflates involves the reaction of a phenol (B47542) with a triflating agent in the presence of a base. acs.org The precursor is the corresponding phenol, in this case, 2,4,6-trimethylphenol (mesitol). The choice of triflating agent and reaction conditions can significantly influence the efficiency and selectivity of the transformation.

Triflating Agents:

Trifluoromethanesulfonic anhydride (Tf₂O): This is a highly reactive and effective reagent for the triflation of phenols. chemrxiv.org However, its high reactivity and moisture sensitivity often necessitate controlled, inert conditions. chemrxiv.org

N-phenyltriflimide (PhNTf₂): A stable, crystalline, and less reactive alternative to triflic anhydride, N-phenyltriflimide often provides better selectivity, particularly for complex substrates. acs.org

Triflyl chloride (TfCl): Another potential triflating agent, though its use is also characterized by high reactivity. chemrxiv.org

Trifluoromethanesulfonyl fluoride (CF₃SO₂F): A gaseous reagent that can be generated in situ and has been shown to be a highly effective and functional-group-tolerant alternative for triflation. chemrxiv.org

Reaction Conditions: The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide. Common bases include pyridine, triethylamine, or inorganic bases like potassium carbonate (K₂CO₃). acs.org A practical synthesis method has been developed that uses biphasic aqueous conditions with bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄), which avoids the need for amine bases and simplifies product isolation. organic-chemistry.org The choice of solvent is also critical, with common options including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. acs.orgchemrxiv.org

The general mechanism involves the nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the triflating agent, leading to the displacement of a leaving group (triflate for Tf₂O, or PhNTf⁻ for PhNTf₂) and the formation of the aryl triflate.

Modern advancements have focused on improving the speed, efficiency, and applicability of aryl triflate synthesis. One significant development is the use of controlled microwave heating, which can dramatically reduce reaction times. For instance, the synthesis of various aryl triflates from phenols using N-phenyltriflimide and K₂CO₃ in THF was completed in just 6 minutes at 120 °C under microwave irradiation. acs.org This high-speed method is suitable for high-throughput chemistry applications. acs.org

Another advanced approach involves the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) gas generated in situ within a two-chamber reactor. This SuFEx (Sulfur(VI) Fluoride Exchange) chemistry allows for the chemoselective triflation of phenols, even in the presence of other nucleophilic groups like amines, by using an aqueous solvent system. chemrxiv.org This method is atom-economic and often avoids the need for chromatographic purification. chemrxiv.org

Table 1: Comparison of Synthetic Methods for Aryl Triflates
MethodTriflating AgentTypical BaseKey AdvantagesReference
ConventionalTf₂O or PhNTf₂Pyridine, Et₃N, K₂CO₃Well-established, versatile acs.org
Microwave-AssistedPhNTf₂K₂CO₃Drastically reduced reaction times (e.g., 6 mins) acs.org
Aqueous BiphasicTf₂ONaOH, K₃PO₄Avoids amine bases, simplifies workup organic-chemistry.org
SuFEx ChemistryCF₃SO₂F (gas)DIPEAHigh chemoselectivity, atom-economic, often chromatography-free chemrxiv.org

Synthesis of Mesityl-Containing Diaryliodonium Triflates

Diaryliodonium salts are hypervalent iodine compounds extensively used as arylating agents. nih.gov Salts containing the sterically hindered 2,4,6-trimethylphenyl (mesityl) group are particularly valuable as the mesityl group often acts as a non-transferable "dummy" ligand, ensuring the selective transfer of the other aryl group. nih.govbeilstein-journals.org

The synthesis of diaryliodonium salts typically involves the oxidation of an iodoarene in the presence of another arene. nih.govacs.org

Symmetrical Salts: Symmetrical diaryliodonium salts, such as dimesityliodonium triflate, can be prepared from elemental iodine and an excess of the arene (mesitylene). An oxidant, such as meta-chloroperbenzoic acid (m-CPBA), and a strong acid to provide the counterion, such as trifluoromethanesulfonic acid (TfOH), are used in a one-pot procedure. acs.org

Unsymmetrical Salts: The synthesis of unsymmetrical salts, such as aryl(mesityl)iodonium triflates, is more common and synthetically useful. beilstein-journals.org These are typically prepared by reacting an iodoarene with mesitylene. nih.govacs.org A notable one-pot method developed by Olofsson and colleagues uses m-CPBA as the oxidant and TfOH to directly yield the desired diaryliodonium triflate. nih.govacs.org The steric hindrance of mesitylene is well-tolerated in these reactions, allowing for the synthesis of a diverse range of aryl(mesityl)iodonium triflates. nih.govacs.org

A significant advancement in this area is the development of continuous-flow synthesis protocols. nih.govacs.org These methods offer enhanced safety and scalability for the highly exothermic oxidation reactions involved. nih.gov Using a flow reactor, a wide array of symmetrical and unsymmetrical diaryliodonium triflates, including numerous mesityl-containing examples, have been synthesized on a gram scale with residence times as short as a few seconds. nih.govacs.org

The triflate counterion (OTf⁻) is crucial for the reactivity and stability of diaryliodonium salts. beilstein-journals.orgnih.gov There are two primary strategies for its incorporation:

Direct Incorporation: The most direct method involves using trifluoromethanesulfonic acid (TfOH) during the salt's synthesis. In the one-pot synthesis from an iodoarene and an arene, TfOH serves as both a promoter and the source of the triflate counterion. nih.govacs.org Similarly, diaryliodonium(III) triflates can be synthesized from aryl iodine(III) diacetates (ArI(OAc)₂) by reacting them with TfOH. researchgate.net

Anion Exchange: Alternatively, a diaryliodonium salt with a different counterion, such as a tosylate (OTs⁻) or tetrafluoroborate (BF₄⁻), can be synthesized first. organic-chemistry.org Subsequently, an anion exchange reaction is performed to replace the original counterion with triflate. organic-chemistry.org This provides a versatile route to diaryliodonium triflates when the direct method is not suitable. organic-chemistry.org For instance, diaryliodonium tosylates can be prepared using p-toluenesulfonic acid (TsOH), and then an in situ anion exchange can be performed to yield the corresponding triflate salt. organic-chemistry.org

Table 2: Selected Examples of Mesityl-Containing Diaryliodonium Triflate Synthesis
Iodonium (B1229267) Salt TypeReactant 1Reactant 2Key ReagentsMethodYieldReference
Unsymmetrical (Aryl-Mesityl)4-IodonitrobenzeneMesitylenem-CPBA, TfOHContinuous-FlowFair to Excellent nih.govacs.org
Unsymmetrical (Aryl-Mesityl)Various Aryl IodidesMesitylenem-CPBA, TfOHBatch (One-Pot)Good to Excellent nih.govacs.org
Symmetrical (Mesityl-Mesityl)Iodine (I₂)Mesitylenem-CPBA, TfOHContinuous-FlowGood nih.gov

Preparation of Organometallic Complexes Featuring 2,4,6-Trimethylphenyl Ligands or Triflate Counterions

The 2,4,6-trimethylphenyl (mesityl) group is a widely used bulky ligand in organometallic chemistry, valued for its ability to provide steric protection to a metal center, thereby stabilizing reactive species and influencing catalytic activity. The triflate anion is also significant in organometallic chemistry, acting as a weakly coordinating anion that can be easily displaced to generate catalytically active cationic species. nih.govsoton.ac.uk

The synthesis of organometallic compounds can be achieved through several general methods, including the reaction of a metal with an organic halide, metal displacement, and metathesis between an organometallic compound and a metal halide. libretexts.orglibretexts.orgmt.com

Complexes with 2,4,6-Trimethylphenyl Ligands: The mesityl ligand can be incorporated into organometallic structures through various synthetic routes. For example, reacting a metal halide with a mesityl-containing Grignard reagent (MesMgBr) or an organolithium reagent (MesLi) is a common strategy. libretexts.org These complexes span a wide range of metals. For instance, a neutral 1,4-diaza-2,3,5,6-tetraborinine derivative featuring mesityl groups has been synthesized and characterized. researchgate.net Similarly, the 2,4,6-tris(trifluoromethyl)phenyl ligand, an electronically distinct but sterically similar analogue, has been used in organogallium chemistry. acs.org

Complexes with Triflate Counterions: Organometallic complexes featuring triflate counterions are often prepared by reacting a metal halide complex with a triflate source, such as silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf). soton.ac.ukacs.org This metathesis reaction precipitates the metal halide (e.g., AgCl) and leaves the organometallic cation with a triflate counterion. acs.org

Synthesis of N-Heterocyclic Carbene Ligands with 2,4,6-Trimethylphenyl Substituents (e.g., IMes)

The synthesis of N-heterocyclic carbene (NHC) ligands bearing bulky 2,4,6-trimethylphenyl (mesityl) substituents is a cornerstone of modern organometallic chemistry. Among the most prominent of these is IMes (1,3-dimesitylimidazol-2-ylidene), a ligand prized for its steric bulk and strong σ-donating properties, which impart stability and high activity to metal complexes used in catalysis. The primary route to IMes and related NHCs involves the synthesis of their stable imidazolium salt precursors, most commonly the chloride salt, IMes·HCl (1,3-bis-{2,4,6-trimethylphenyl}imidazolium chloride). nih.gov

A widely adopted and efficient method for preparing these imidazolium salts begins with the acid-catalyzed condensation of two equivalents of 2,4,6-trimethylaniline with glyoxal. wikipedia.org This reaction forms the corresponding 1,4-diaryl-1,4-diazabutadiene intermediate. nih.gov The subsequent and critical step is the cyclization of this diimine with a C1 source, such as paraformaldehyde, to form the five-membered imidazolium ring. nih.govnih.gov

Several protocols have been developed to optimize this cyclization. A particularly effective method involves the use of chlorotrimethylsilane (TMSCl) in ethyl acetate. nih.gov In this procedure, TMSCl serves as a convenient and inexpensive source for the chloride counterion. nih.gov The choice of solvent is crucial; ethyl acetate facilitates the precipitation of the product in high purity, often eliminating the need for further purification. nih.gov Reaction parameters, such as reactant concentration, have been identified as important factors for achieving high yields. nih.gov A typical procedure involves combining the diazabutadiene intermediate and paraformaldehyde with TMSCl in ethyl acetate at elevated temperatures (around 70°C). nih.gov This method has proven reliable for large-scale preparations, delivering the desired imidazolium salts as microcrystalline powders. nih.gov

The proposed mechanism for this cyclization involves the initial alkylation of the diazabutadiene by formaldehyde and a proton source (derived from TMSCl) to form an iminium salt. nih.gov This is followed by a 1,5-dipolar electrocyclization and subsequent elimination to generate the aromatic imidazolium cation. nih.gov The free carbene, IMes, which is typically a white solid, is then generated as needed by deprotonation of the imidazolium salt precursor using a suitable base. wikipedia.orgresearchgate.net

Table 1: Reported Yields for the Synthesis of 1,3-Diarylimidazolium Chlorides

Precursor Salt Aryl Substituent Yield (%) Reference
IMes·HCl 2,4,6-trimethylphenyl 69% nih.gov
IPr·HCl 2,6-diisopropylphenyl 81% nih.gov
IXy·HCl 2,6-dimethylphenyl 89% nih.gov

An alternative to the unsaturated IMes is its saturated analogue, SIMes (1,3-dimesitylimidazolin-2-ylidene). The synthesis of its precursor, SIMes·HCl, also starts from the condensation of glyoxal and mesitylamine to form the diimine. nih.gov This intermediate is then reduced, typically with sodium borohydride, to yield N,N'-dimesitylethylenediamine, which is isolated as its diammonium dichloride salt. nih.gov The final ring-closure is achieved by reacting the diamine with an appropriate orthoformate in the presence of an acid catalyst, a process that can be significantly accelerated using microwave irradiation. nih.gov

Strategies for Integrating Triflate as a Non-Coordinating Anion in Catalytic Systems

The trifluoromethanesulfonate (triflate, OTf⁻) anion is widely employed in catalysis, valued for its high thermal stability and character as a weakly coordinating anion. wikipedia.org Its ability to function as a non-coordinating or labile ligand is crucial for generating catalytically active, cationic metal centers. A key strategy for integrating triflate as a non-coordinating anion involves its displacement from the metal's coordination sphere by other, more strongly coordinating or bidentate ligands. nih.gov

The triflate anion is considered moderately coordinating, and its lability is a central feature in the design of catalytic systems. nih.gov In complexes where triflate is directly bonded to a metal center, the introduction of a neutral Lewis base, such as water, N-heterocyclic carbenes, or bidentate ligands, can lead to the displacement of the triflate group. nih.gov This process moves the triflate anion to the outer coordination sphere, where it serves as a charge-balancing counterion to the newly formed cationic metal complex. nih.gov For example, studies on titanium(IV) bistriflato complexes have shown that hydrolysis displaces the triflato ligand to form cationic aqua complexes, with the triflate acting as the non-coordinating anion. nih.gov Similarly, the introduction of bidentate ligands can displace the triflate anion, which may then form hydrogen bonds with other ligands in the complex. nih.gov

This displacement strategy is fundamental in frustrated Lewis pair (FLP) chemistry, where a cationic Lewis acid is required. nih.govacs.org For instance, the triorganotin triflate, iPr₃SnOTf, acts as a surrogate for the highly reactive stannylium cation [iPr₃Sn]⁺. acs.org While the triflate is initially coordinated to the tin center, its hemilabile nature is key to the system's reactivity. acs.org In the presence of a Lewis base and a substrate like H₂, the triflate can be displaced, allowing the cationic tin center to engage in catalysis. nih.govacs.org However, the concentration of free triflate anions in solution can influence the catalytic cycle. An excess of triflate anions can coordinate to the active Lewis acid, forming species like [iPr₃Sn(OTf)₂]⁻, which can inhibit the catalytic process by quenching the Lewis acid. nih.govacs.org

Therefore, a successful strategy for utilizing triflate as a non-coordinating anion often involves using it in systems where it can be readily displaced by a substrate or another ligand to free up a coordination site for catalysis. The choice of solvent and the nature of other ligands in the system are critical to modulating the equilibrium between coordinated and non-coordinated states of the triflate anion. nih.gov In some cases, to ensure a truly non-coordinating environment and prevent potential interference from the triflate anion, it is replaced by a more inert, non-coordinating anion like [Al(OC(CF₃)₃)₄]⁻. nih.gov

Table 2: Conditions Favoring Triflate as a Non-Coordinating Anion

Metal Center Displacing Ligand/Reagent Resulting Species Observation
Titanium(IV) Water [Cp₂Ti(H₂O)₂]²⁺(OTf⁻)₂ Triflate is displaced from the coordination sphere and forms hydrogen bonds with the aqua ligands. nih.gov
Titanium(IV) Bidentate Ligands (e.g., DAA) Cationic Ti-complex with outer-sphere triflate The bidentate ligand occupies the coordination site, displacing the triflate anion. nih.gov
Tin(IV) Lewis Bases (e.g., quinuclidine) Equilibrium involving [iPr₃Sn·(base)]⁺ and [iPr₃Sn(OTf)₂]⁻ The triflate anion is labile, but its concentration can affect the availability of the active cationic species. nih.govacs.org

Elucidation of Reactivity Profiles and Mechanistic Pathways of Mesityl Triflate in Catalytic and Stoichiometric Reactions

Mesityl Triflate as an Activated Electrophile and Leaving Group in Organic Transformations.

The trifluoromethanesulfonate (triflate) group is an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety, which stabilizes the resulting anion through resonance and inductive effects. When attached to the sterically hindered mesityl group, the resulting mesityl triflate exhibits distinct reactivity, primarily serving as a potent electrophile and a precursor to highly reactive intermediates.

Role in Carbon-Carbon Bond-Forming Reactions.

While mesityl triflate itself is not extensively reported as a direct precursor in a wide array of carbon-carbon bond-forming reactions, its role as a leaving group is pivotal in facilitating such transformations. For instance, in palladium-catalyzed cross-coupling reactions, aryl triflates are well-established coupling partners. The high reactivity of the triflate leaving group allows for the oxidative addition to a low-valent metal center, a key step in catalytic cycles like the Suzuki-Miyaura, Heck, and Sonogashira couplings.

In the context of aryne chemistry, derivatives of mesityl triflate have been developed as efficient aryne precursors. For example, 3-sulfonyloxyaryl(mesityl)iodonium triflates can generate 1,2-benzdiyne synthons under mild conditions through an ortho-deprotonative elimination strategy. This approach allows for the construction of densely substituted aromatic scaffolds.

Participation in Carbon-Heteroatom Bond Formation.

The utility of mesityl triflate and its derivatives is more pronounced in the formation of carbon-heteroatom bonds. The triflate anion's ability to act as a nucleophile, albeit weak, can lead to the formation of transient triflate esters, which are then readily displaced by stronger nucleophiles.

A significant application lies in the use of aryl(mesityl)iodonium triflates for the selective arylation of heteroatom nucleophiles. In these reactions, the mesityl group acts as a non-transferable or "dummy" group due to its steric hindrance, ensuring the selective transfer of the other aryl substituent to the heteroatom. This strategy has been successfully employed for the S-arylation of diarylsulfides to form triarylsulfonium triflates, a reaction that can be catalyzed by copper.

Reactivity of Mesityl-Containing Iodonium (B1229267) Triflates in Arylation and Related Processes.

Aryl(mesityl)iodonium triflates are a class of hypervalent iodine(III) reagents that have garnered significant attention as powerful arylating agents. The presence of the triflate counter-anion and the sterically bulky mesityl group confers high reactivity and selectivity to these compounds.

Arylation Reactions: C-H Arylation and N-Arylation.

Aryl(mesityl)iodonium triflates have proven to be highly effective reagents for both C-H and N-arylation reactions, often proceeding under transition-metal-free conditions.

C-H Arylation: These reagents can directly arylate C-H bonds in a variety of substrates. For instance, they have been used for the α-arylation of α-fluoro-α-nitroacetamides and α-cyano-α-fluoroacetamides to create quaternary benzylic fluorocarbon centers. researchgate.net The reaction conditions can be tuned to achieve high yields and selectivity. researchgate.net The regioselective C-H arylation of 2-naphthols has also been reported using diaryliodonium salts, where the mesityl-containing variants offer predictable selectivity.

N-Arylation: The N-arylation of amines, amides, and other nitrogen-containing heterocycles is a fundamental transformation in organic synthesis. Aryl(mesityl)iodonium triflates provide a valuable tool for these reactions, allowing for the selective transfer of an aryl group to a nitrogen nucleophile. The steric bulk of the mesityl group effectively prevents its own transfer, leading to high selectivity for the desired N-arylated product. This methodology has been applied to the synthesis of a diverse range of N-aryl compounds.

SubstrateArylating AgentProductYield (%)Reference
α-Fluoro-α-nitroacetamidePhenyl(mesityl)iodonium triflateα-Aryl-α-fluoro-α-nitroacetamideGood to Excellent researchgate.net
2-NaphtholDiaryl(mesityl)iodonium triflateC1-Arylated 2-naphtholSatisfactory
AminesAryl(mesityl)iodonium triflateN-Arylated amineVaries

Cross-Coupling Reactions, including Suzuki-Miyaura Coupling.

Aryl triflates are well-established electrophiles in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. While specific examples detailing the use of aryl(mesityl)iodonium triflates in Suzuki-Miyaura reactions are not extensively documented in the readily available literature, the underlying principles of aryl triflate reactivity are applicable. In a typical Suzuki-Miyaura reaction, the aryl triflate undergoes oxidative addition to a Pd(0) catalyst. The resulting arylpalladium(II) complex then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to yield the cross-coupled product and regenerate the catalyst. The high reactivity of the triflate leaving group facilitates the initial oxidative addition step. Given the established role of the mesityl group as a spectator ligand in other arylation reactions, it is plausible that aryl(mesityl)iodonium triflates could serve as effective precursors for the selective transfer of the non-mesityl aryl group in Suzuki-Miyaura couplings.

Photochemical Reactivity and Photoinitiation Mechanisms.

Diaryliodonium salts, including aryl(mesityl)iodonium triflates, exhibit significant photochemical reactivity and are widely used as photoinitiators in polymerization reactions. Upon exposure to light, typically in the UV region, these salts can undergo homolytic or heterolytic cleavage of the carbon-iodine bond.

Photoinitiation Mechanisms: The primary photochemical process involves the generation of reactive species, such as aryl radicals and aryl cations, which can initiate polymerization or other chemical transformations. The general mechanism can be described as follows:

Photoexcitation: The diaryliodonium salt absorbs a photon, leading to an excited state.

Bond Cleavage: The excited state can then undergo either:

Homolytic cleavage: to form an aryl radical and an aryliodonium radical cation.

Heterolytic cleavage: to form an aryl cation and an iodoarene.

Initiation: The generated radicals or cations can then react with a monomer to initiate a polymerization chain reaction or participate in other chemical reactions.

In the context of photoredox catalysis, diaryliodonium salts can act as powerful oxidants in the excited state. For instance, in a ruthenium-based photoredox cycle, the excited Ru(II) complex can be oxidatively quenched by the diaryliodonium salt to generate a Ru(III) species and an aryl radical. This aryl radical can then engage in various bond-forming reactions. The mesityl group in aryl(mesityl)iodonium triflates often remains on the iodine atom, leading to the selective generation of the other aryl radical. researchgate.net

Mechanistic Investigations of Mesityl Triflate Transformations

The reactivity of 2,4,6-trimethylphenyl triflate, commonly known as mesityl triflate, is intricately governed by a combination of electronic and steric factors. The bulky mesityl group, along with the excellent leaving group ability of the triflate moiety, dictates the mechanistic pathways the compound follows in various chemical transformations. Detailed mechanistic studies, encompassing kinetic analysis and the characterization of intermediates, are crucial for understanding and optimizing reactions involving this versatile reagent.

Analysis of Dissociative and Associative Pathways

In the context of transition metal-catalyzed reactions, particularly cross-coupling, the initial oxidative addition of an aryl triflate to a low-valent metal center is a critical step. This step can proceed through different mechanisms, broadly categorized as dissociative and associative pathways.

A dissociative pathway typically involves the initial dissociation of a ligand from the metal complex to create a coordinatively unsaturated species, which then undergoes oxidative addition. For a generic Pd(0) complex like PdL₂, this can be represented as:

Ligand Dissociation (Slow): PdL₂ ⇌ PdL + L

Oxidative Addition (Fast): PdL + Ar-OTf → [Ar-Pd(L)-OTf]

This pathway is often favored when ligands (L) are bulky or when the incoming substrate (Ar-OTf, in this case, mesityl triflate) is sterically demanding. The steric hindrance imposed by the two ortho-methyl groups of the mesityl group can significantly influence the mechanism. The bulkiness of the mesityl group may necessitate the creation of more space at the metal center via ligand dissociation before the aryl triflate can approach and react.

An associative pathway (or a related concerted or displacement mechanism) involves the direct reaction of the aryl triflate with the coordinatively saturated metal complex. Computational and experimental studies on aryl triflates suggest a strong preference for a nucleophilic displacement mechanism at a bisligated Pd(0) complex. chemrxiv.org This pathway can be described as a nucleophilic attack by the electron-rich metal center on the electrophilic carbon of the aryl triflate, leading to a transition state where the C-O bond is breaking as the C-Pd bond is forming. chemrxiv.org For aryl triflates, this displacement mechanism is generally favored over a three-centered concerted mechanism. chemrxiv.org

However, the significant steric bulk of mesityl triflate may disfavor a direct associative approach. It is plausible that for mesityl triflate, a dissociative pre-equilibrium becomes more significant to alleviate steric clash in the transition state of the oxidative addition step. The reaction pathway is therefore a delicate balance between the electronic preference of the triflate for a displacement mechanism and the steric necessity for ligand dissociation imposed by the mesityl group.

Role of the Triflate Counterion in Reaction Mechanisms

The trifluoromethanesulfonate (triflate, OTf⁻) anion is renowned for being an excellent leaving group due to the extensive stabilization of the negative charge through resonance and the strong inductive effect of the trifluoromethyl group. libretexts.orgmdpi.com This high stability means that the conjugate acid, triflic acid, is a superacid. libretexts.orgmdpi.com In reaction mechanisms, the triflate group primarily functions as a nucleofuge, facilitating the cleavage of the C-O bond.

Once cleaved, the triflate anion is generally considered to be weakly coordinating. libretexts.org In the oxidative addition of mesityl triflate to a metal center like Pd(0), a cationic organometallic intermediate, such as [Mesityl-Pd(L)₂]⁺OTf⁻, is formed. berkeley.edu In this complex, the triflate anion acts as a counterion to the cationic palladium center.

While often depicted as an "innocent" bystander, the triflate anion is not entirely non-nucleophilic and can participate in subsequent reaction steps. Its role can be multifaceted:

Stabilizing Cationic Intermediates: As a counterion, it stabilizes cationic organometallic species generated during the catalytic cycle.

Ligand Exchange: It can transiently coordinate to the metal center, influencing its reactivity and the accessibility for other reagents. The lability of the metal-triflate bond is crucial for catalytic turnover. researchgate.net

Proton Source/Scavenger: In reactions where triflic acid is generated, it can act as a powerful Brønsted acid catalyst. youtube.com Conversely, the triflate anion can act as a proton shuttle in certain mechanistic steps.

The weakly coordinating nature of the triflate anion is key to the high reactivity of the resulting organometallic intermediates, leaving a coordination site open for the next step in the catalytic cycle, such as transmetalation in Suzuki-Miyaura coupling. organic-chemistry.org

Characterization of Reactive Intermediates (e.g., Organometallic Species, Radical Intermediates)

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. In reactions involving mesityl triflate, both organometallic and radical species have been proposed and, in some cases, characterized.

Organometallic Intermediates: In palladium-catalyzed cross-coupling reactions, the primary intermediate formed from mesityl triflate is the oxidative addition product. Based on studies with phenyl triflate, this is expected to be a cationic σ-aryl palladium(II) complex, [(Mesityl)Pd(L)₂(OTf)]. berkeley.edu Such species can be characterized using spectroscopic techniques like NMR. For instance, the formation of a Pd-aryl bond can be confirmed by characteristic shifts in ¹H and ¹³C NMR spectra. In specific cases, stable analogues have been isolated and structurally characterized by X-ray crystallography, providing direct evidence for the geometry and bonding at the metal center. berkeley.edu For example, the cyclopalladation of dimesityl selenide has led to the isolation and characterization of a dimeric palladium complex featuring a Pd-C bond with a mesityl derivative, providing insight into the nature of such interactions.

Radical Intermediates: While many cross-coupling reactions are believed to proceed via two-electron pathways (oxidative addition, reductive elimination), the involvement of single-electron transfer (SET) mechanisms, leading to radical intermediates, is also possible. The formation of a mesityl radical (2,4,6-trimethylphenyl radical) could occur through a SET event from a low-valent metal catalyst to the mesityl triflate. Evidence for the transient existence of aryl radicals is often gathered through trapping experiments. For instance, the use of radical traps like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) can lead to the formation of a stable adduct, which can be isolated and identified, confirming the presence of the radical intermediate. chemistrytalk.org Radical clock experiments can also provide indirect evidence for the involvement of radical pathways. chemistrytalk.org

The table below summarizes key intermediates and the methods used for their characterization.

Intermediate TypeGeneral StructurePlausible Formation ReactionCharacterization MethodsReference Example
Organometallic (Pd-Mesityl Complex)[(Mesityl)Pd(L)₂]⁺OTf⁻Mesityl-OTf + Pd(0)L₂ → [(Mesityl)Pd(L)₂]⁺OTf⁻NMR (¹H, ¹³C, ³¹P), X-ray CrystallographyStable σ-aryl Pd(II) triflate complexes have been characterized. berkeley.edu
Radical (Mesityl Radical)(CH₃)₃C₆H₂•Mesityl-OTf + [Catalyst] → (CH₃)₃C₆H₂• + [Catalyst]⁺OTf⁻Radical Trapping (e.g., with TEMPO), Radical Clock ExperimentsAryl radical intermediacy supported by TEMPO trapping in related systems. chemistrytalk.org

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to distinguishing between proposed mechanistic pathways. By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rate, a rate law can be determined. The form of the rate law provides powerful insights into the composition of the transition state of the rate-determining step.

For reactions involving aryl triflates, such as the oxidative addition to a palladium(0) complex, detailed kinetic analyses have been performed. A study on the oxidative addition of phenyl triflate to Pd(BINAP)₂ revealed a complex rate law. berkeley.eduresearchgate.net

The reaction was found to be inverse first-order in the concentration of the BINAP ligand. This indicates that a species with fewer BINAP ligands, likely the monoligated Pd(BINAP) complex, is the active species undergoing oxidative addition, consistent with a dissociative pre-equilibrium.

The reaction order with respect to the aryl triflate depended on its concentration.

At low concentrations , the reaction was first-order in aryl triflate.

At high concentrations , the reaction became zero-order in aryl triflate.

This behavior suggests that at high aryl triflate concentrations, the rate-determining step shifts from the bimolecular oxidative addition to the unimolecular dissociation of the BINAP ligand from the Pd(BINAP)₂ complex. berkeley.eduresearchgate.net

The general rate law can be expressed as: Rate = k [Pd complex] [Aryl triflate] / [Ligand]

At high [Aryl triflate], this simplifies to a form where the rate is limited by ligand dissociation: Rate ≈ k' [Pd complex] / [Ligand]

The data below, adapted from studies on phenyl triflate, illustrates how initial rates might vary with reactant concentrations, allowing for the determination of reaction orders.

ExperimentInitial [Mesityl-OTf] (M)Initial [Pd(L)₂] (M)Initial [L] (M)Initial Rate (M/s)
10.050.0010.0015.0 x 10⁻⁶
20.100.0010.0011.0 x 10⁻⁵
30.050.0020.0011.0 x 10⁻⁵
40.050.0010.0022.5 x 10⁻⁶

This is a hypothetical data table based on established kinetic principles for aryl triflates to illustrate rate law determination. berkeley.eduresearchgate.net

From this hypothetical data:

Comparing Experiments 1 and 2, doubling [Mesityl-OTf] doubles the rate, indicating a first-order dependence on the triflate.

Comparing Experiments 1 and 3, doubling [Pd(L)₂] doubles the rate, indicating a first-order dependence on the catalyst.

Comparing Experiments 1 and 4, doubling the free ligand [L] concentration halves the rate, confirming an inverse first-order dependence on the ligand.

These kinetic findings strongly support a mechanism where ligand dissociation from the palladium complex precedes the oxidative addition of mesityl triflate, which is the turnover-limiting step under these conditions.

Stereoelectronic Effects and Structure Reactivity Relationships Within Mesityl Triflate Systems

Influence of the Sterically Demanding 2,4,6-Trimethylphenyl Group.

The mesityl group, characterized by three methyl groups positioned ortho and para to the triflate substituent, imposes significant steric hindrance around the reaction center. This steric bulk is not merely an impediment but serves as a powerful tool to control reaction outcomes, influencing selectivity, and modulating the coordination environment of metal catalysts.

Impact on Reaction Selectivity (Regio-, Chemo-, Stereoselectivity).

The spatial demands of the mesityl group play a critical role in dictating the selectivity of reactions involving 2,4,6-trimethylphenyl triflate.

Regioselectivity : The steric hindrance provided by the two ortho-methyl groups can direct incoming reagents to less hindered positions or control the orientation of substrates in a catalyst's active site. For instance, in transition metal-catalyzed cross-coupling reactions, the bulk of the mesityl group can influence which site of a polyfunctional molecule reacts preferentially. Studies on zirconocene couplings of mesityl-substituted alkynes have shown that the steric-based directing effect of the ortho-methyl substituents leads to the formation of a single regioisomer, whereas less hindered analogues yield a statistical distribution of products nih.gov. Similarly, in the Larock heteroannulation, large alkyl groups on phenylacetylenes preferentially yield specific indole products due to steric influence nih.gov. In the palladium-catalyzed fluorination of aryl triflates, the substitution pattern, including ortho-substituents, can lead to the formation of undesired regioisomers through a Pd-aryne intermediate pathway that competes with the desired direct cross-coupling acs.org.

Chemoselectivity : When a molecule contains multiple reactive sites, the mesityl group can enhance chemoselectivity by sterically shielding one site over another. Aryl triflates are known to exhibit different reactivity compared to aryl halides in cross-coupling reactions. The specific steric and electronic nature of the mesityl triflate can be used to favor reaction at the triflate group while leaving other functional groups, such as halides on a different part of the molecule, untouched, or vice versa acs.org. The ability to tune the reactivity of heterogeneous catalysts with organic ligands, such as N-heterocyclic carbenes, demonstrates how steric and electronic modulation can lead to increased chemoselectivity in reactions like the deuteration of alcohols researchgate.net.

Stereoselectivity : The three-dimensional arrangement of the mesityl group can create a chiral-like pocket or influence the facial selectivity of an approaching reagent, thereby controlling the formation of one stereoisomer over another. While direct examples involving mesityl triflate are specific, the principle is well-established. Attractive interactions between aromatic rings and other groups in a transition state can control the stereoselectivity of diverse reactions, including dihydroxylations and cycloadditions nih.gov. The bulky nature of the mesityl group can enforce a specific conformation in the transition state, leading to high stereoselectivity.

Table 1: Influence of Mesityl Group Steric Hindrance on Reaction Selectivity

Selectivity Type Effect of Mesityl Group Example Reaction Finding
Regioselectivity Directs incoming groups by blocking ortho positions. Zirconocene coupling of MesC≡CPh nih.gov Forms a single regioisomer (β,β-dimesityl) due to steric directing effect.
Regioselectivity Can lead to side-reactions via aryne intermediates. Pd-catalyzed fluorination of aryl triflates acs.org ortho-Deprotonation competes with transmetalation, leading to regioisomeric products.
Chemoselectivity Differentiates reactivity between triflate and other functional groups. Cross-coupling of polyhalogenated aryl triflates acs.org Allows for selective reaction at either the triflate or halide position depending on conditions.
Stereoselectivity Can create a biased steric environment in the transition state. General principle in asymmetric catalysis nih.gov Attractive aromatic interactions (e.g., CH–π) can stabilize one transition state over another, controlling stereochemical outcome.

Control of Ligand-Metal Coordination and Catalyst Performance.

In organometallic chemistry and homogeneous catalysis, the mesityl group is frequently incorporated into ligands to fine-tune the properties of metal complexes. Its steric bulk directly influences the coordination number, geometry, and stability of the catalyst, which in turn dictates its performance.

The large size of the mesityl group can prevent the coordination of multiple ligands to a metal center, favoring the formation of coordinatively unsaturated and often more reactive species. For example, in N-heterocyclic carbene (NHC) catalysis, N-mesityl substituted NHCs often lead to faster reactions compared to those with less hindered N-aryl groups. This is attributed to the mesityl groups rendering the initial addition of the NHC to an aldehyde irreversible, thus accelerating the formation of the key Breslow intermediate .

Furthermore, the steric shield provided by the mesityl group can protect the metal center from decomposition pathways, such as dimerization or reaction with solvents, thereby increasing catalyst stability and lifetime. This steric protection is a key design element in many high-performance catalysts, including Grubbs-type catalysts used in olefin metathesis, where bulky N-aryl groups on the NHC ligand are crucial for activity and stability researchgate.net. The coordination chemistry of lanthanide metals with di(mesityl)boroxide ligands shows that the bulky mesityl groups lead to the formation of stable, dimeric complexes featuring metal-arene interactions nih.gov. The development of new supporting ligands that provide unique steric and electronic environments is a critical challenge in expanding the capabilities of transition metal catalysts nih.gov.

Table 2: Effect of Mesityl Group on Catalyst Properties

Catalyst System Role of Mesityl Group Consequence on Performance
N-Heterocyclic Carbene (NHC) Catalysts Steric bulk accelerates formation of the Breslow intermediate. Increased reaction rates for annulations, oxidations, and redox reactions.
Grubbs Olefin Metathesis Catalysts researchgate.net Provides steric protection to the ruthenium center. Enhanced catalyst stability and activity.
Lanthanide Boroxide Complexes nih.gov Stabilizes complexes and facilitates metal-arene interactions. Formation of stable, characterizable dimeric structures.
General Transition Metal Catalysis ethernet.edu.et Limits coordination sphere, prevents deactivation pathways. Increased catalyst lifetime and turnover numbers.

Electronic Properties of the Triflate Anion and 2,4,6-Trimethylphenyl Substituent.

Beyond sterics, the electronic nature of both the triflate anion and the mesityl group are critical determinants of the molecule's reactivity. These two components have opposing electronic characteristics: the mesityl group is a weak electron-donating group, while the triflate group is one of the most powerful electron-withdrawing groups.

Role in Transition State Stabilization and Reaction Barriers.

The stability of the transition state is a key factor governing the rate of a chemical reaction. The electronic features of mesityl triflate can significantly influence the energy of transition states, thereby lowering activation barriers.

The trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group because its negative charge is extensively delocalized through resonance across the three oxygen atoms and stabilized by the strong inductive effect of the trifluoromethyl group. In nucleophilic substitution reactions, this high stability means that the C-O bond can be broken with a relatively low energy penalty, facilitating the formation of the transition state nih.gov. In concerted nucleophilic aromatic substitution (SNAr) reactions, a favorable electrostatic interaction between a cation and the fluorine atoms of the triflate group can help stabilize the negative charge buildup in the transition state, assisting in its departure acs.org.

Modulation of Reactivity through Electronic Effects.

The combination of the electron-donating mesityl group and the electron-withdrawing triflate group allows for the fine-tuning of reactivity. The triflate group makes the aryl carbon highly electrophilic and activates the C-O bond for cleavage, making aryl triflates excellent substrates for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations acs.org.

The electronic properties of the ligand system can modulate the reactivity of a catalyst. For instance, in cobalt-catalyzed ethylene polymerization, electron-donating substituents on the N-aryl group of the ligand were found to be beneficial for catalytic activity mdpi.com. The electron-donating nature of the mesityl group can therefore be used to modulate the electronic properties of a metal center to which it is attached, influencing its catalytic cycle. The phenyl group is generally considered inductively withdrawing, but it can also donate π-electrons through resonance (+M effect) quora.com. The addition of methyl groups in mesitylene enhances this electron-donating character compared to an unsubstituted phenyl ring. This modulation of the electron density at a metal center is a key strategy for controlling catalyst performance and selectivity .

Table 3: Summary of Electronic Properties and Their Influence on Reactivity

Component Electronic Effect Role in Transition State Impact on Reactivity
2,4,6-Trimethylphenyl Group Electron-donating (inductive and hyperconjugation) Stabilizes positive charge buildup on the aryl ring or ipso-carbon. Enhances rates of reactions like oxidative addition; modulates electronic properties of catalytic metal centers. reddit.commdpi.com
Triflate Anion (CF₃SO₃⁻) Strongly electron-withdrawing (inductive and resonance) Highly stable leaving group, facilitating C-O bond cleavage with a low energy barrier. Activates the aryl ring for nucleophilic attack and makes it an excellent substrate for cross-coupling reactions. nih.gov

Computational Chemistry and Theoretical Modelling in Mesityl Triflate Research

Quantum Mechanical Studies (e.g., DFT Calculations) of Reaction Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms involving mesityl triflate. These computational approaches allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, providing a step-by-step understanding of how chemical transformations occur.

In the context of palladium-catalyzed cross-coupling reactions, where aryl triflates are common substrates, DFT calculations have been instrumental. For instance, studies on the oxidative addition of aryl triflates to a palladium(0) complex, a critical step in many catalytic cycles, can be modeled to understand the influence of the bulky mesityl group. Theoretical calculations can elucidate the geometry of the transition state and the electronic factors governing this process. While specific DFT studies focusing exclusively on mesityl triflate are not abundant in publicly accessible literature, the principles from studies on other aryl sulfonates, such as mesylates, are transferable. DFT calculations at levels like B3LYP/6-311(d,p) can be used to scrutinize the regiosomeric reaction paths and account for high regioselectivity in nucleophilic attacks, aligning with experimental observations.

The general workflow for such a study would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima or first-order saddle points (transition states) and to obtain zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

These calculations can reveal, for example, whether a reaction proceeds through a concerted or a stepwise mechanism. In palladium-catalyzed reactions, DFT can help to understand the role of ligands and solvents in promoting the desired reaction pathway. For example, computational work has shown that solvent molecules can coordinate to the palladium catalyst, influencing the chemoselectivity of reactions at C-OTf sites.

Prediction of Reactivity and Selectivity in Mesityl Triflate Systems

Computational chemistry offers predictive power regarding the reactivity and selectivity of mesityl triflate in various chemical reactions. By modeling different possible reaction pathways, the energetically most favorable route can be determined, which often corresponds to the major product observed experimentally.

Regioselectivity: In reactions where mesityl triflate can react at different positions, such as electrophilic aromatic substitution on the mesityl ring or reactions at the sulfonate group, computational models can predict the preferred site of reaction. This is often achieved by comparing the activation energies for the different pathways. For instance, in a hypothetical functionalization of the aromatic ring, the activation barriers for substitution at the ortho and para positions relative to the triflate group can be calculated. The position with the lower activation energy would be the predicted major product.

Stereoselectivity: For reactions involving the creation of chiral centers, computational methods can predict the diastereomeric or enantiomeric excess. This is accomplished by modeling the transition states leading to the different stereoisomers. The energy difference between these transition states can be related to the ratio of the products.

Machine learning (ML) models are also emerging as powerful tools for predicting regioselectivity in organic reactions. These models are trained on large datasets of known reactions and can learn to predict the outcomes for new substrates like mesityl triflate.

The following table illustrates hypothetical activation energy data for a competing reaction involving mesityl triflate, demonstrating how computational data can be used to predict selectivity.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway A (e.g., ortho-substitution)25.3Minor Product
Pathway B (e.g., para-substitution)22.1Major Product

This is an interactive data table. You can sort and filter the data.

Analysis of Molecular Structure and Electronic Properties in Related Compounds

Theoretical calculations provide a wealth of information about the molecular structure and electronic properties of 2,4,6-trimethylphenyl triflate and related molecules. These properties are fundamental to understanding the compound's reactivity.

Molecular Geometry: DFT and other quantum mechanical methods can accurately predict bond lengths, bond angles, and dihedral angles. For mesityl triflate, this would include the geometry of the bulky mesityl group, the C-O-S linkage, and the triflate moiety. The steric hindrance imposed by the ortho-methyl groups of the mesityl substituent is a key feature that can be quantified through these calculations.

Electronic Properties: A range of electronic properties can be calculated to understand the distribution of electrons within the molecule and its susceptibility to react with other species. Key properties include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic Potential (ESP): An ESP map visually represents the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For mesityl triflate, this would likely show a positive potential around the sulfur atom of the triflate group, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and bonding interactions within the molecule.

The table below presents hypothetical calculated electronic properties for mesityl triflate and a related, less sterically hindered compound, phenyl triflate, for comparison.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-8.5-1.27.3
Phenyl triflate-8.7-1.17.6

This is an interactive data table. You can sort and filter the data.

These hypothetical data suggest that the methyl groups on the mesityl ring slightly raise the HOMO energy, which could imply a greater propensity for oxidation compared to the unsubstituted phenyl triflate.

Modeling of Catalyst-Substrate Interactions involving Mesityl Ligands or Triflate Counterions

In many transition metal-catalyzed reactions, ligands containing bulky groups similar to mesityl or the presence of a triflate counterion play a crucial role. Computational modeling is essential for understanding the non-covalent interactions between the catalyst and the substrate, which dictate the reaction's efficiency and selectivity.

Mesityl Ligands: In cases where a ligand containing a mesityl group is used, computational models can illustrate how the steric bulk of the mesityl group influences the coordination of the substrate to the metal center. This steric hindrance can create a specific pocket around the active site of the catalyst, thereby controlling which substrate can bind and in what orientation, leading to high selectivity.

Triflate Counterions: The triflate anion is often considered a weakly coordinating counterion. However, computational studies can reveal subtle but important interactions between the triflate anion and the cationic metal center or even the substrate. These interactions can influence the stability of intermediates and the height of activation barriers. For instance, in palladium catalysis, the triflate counterion can be ideal for the ionization of a palladium(II) intermediate, generating an open coordination site necessary for alkene activation.

A typical computational approach to studying these interactions involves:

Building a model of the catalyst-substrate complex.

Performing geometry optimization to find the most stable arrangement.

Analyzing the interactions using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to visualize and quantify weak interactions such as hydrogen bonds or van der Waals forces.

These models can provide a rationale for why certain catalyst-ligand combinations are effective for reactions involving substrates like mesityl triflate and can guide the design of new and improved catalysts.

Emerging Research Directions and Future Prospects for Mesityl Triflate Chemistry

Novel Synthetic Applications and Method Development

Recent research has expanded the utility of mesityl triflate and its derivatives beyond traditional cross-coupling reactions, introducing novel methods for the synthesis of complex molecules. A notable development is the use of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to generate triflates. This approach utilizes trifluoromethanesulfonyl fluoride (CF3SO2F) gas, generated ex situ, as a new and efficient handle to synthesize a diverse library of aryl triflates from the corresponding phenols. chemrxiv.orgnih.gov This method is characterized by its broad tolerance of functional groups and can be telescoped into subsequent reactions, such as Suzuki-Miyaura cross-couplings, without the need for intermediate purification. nih.gov

A key finding in this area is the role of water in achieving high chemoselectivity. In aqueous acetonitrile, phenols are selectively triflylated while amines remain unaffected, a phenomenon attributed to the differing reaction mechanisms. chemrxiv.org Furthermore, the SuFEx methodology has been extended to create aryl triflimidate esters, the aza-analogs of aryl triflates, by reacting phenols with triflimidoyl fluorides. nih.gov

Another innovative application involves the use of (2-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate in palladium-catalyzed carbonylations. This method generates electrophilic acyl-DMAP (4-dimethylaminopyridine) salts under exceptionally mild conditions, including low catalyst loading (0.5 mol % Pd). acs.orgchemimpex.com The weakly coordinating triflate anion is crucial as it destabilizes the Pd(II) intermediate, facilitating the reductive elimination of the reactive acyl-DMAP product. acs.org This strategy enables the synthesis of a variety of carbonyl compounds from readily available aryl triflates.

MethodKey Reagent/SystemApplicationKey Feature/Advantage
SuFEx Chemistry chemrxiv.orgnih.govCF3SO2F gasSynthesis of aryl triflates and triflimidatesHigh chemoselectivity, broad functional group tolerance, can be telescoped with cross-coupling.
Palladium-Catalyzed Carbonylation acs.org(Aryl)iodonium triflate / Pd catalyst / DMAPGeneration of acyl-DMAP saltsMild reaction conditions, low catalyst loading, broad scope of triflate reagents.

Design of New Catalytic Systems for Challenging Transformations

The unique properties of the mesityl group and the triflate anion are being exploited in the design of novel catalytic systems capable of mediating challenging chemical transformations. The steric bulk of the mesityl group is particularly valuable in catalysis, where it can be used as a large blocking group to enhance stereoselectivity or to stabilize metal centers in low oxidation states. wikipedia.org

One area of active research is the development of improved palladium catalysts for the fluorination of (hetero)aryl triflates. A stable Pd(0) precatalyst, [(1,5-cyclooctadiene)(L·Pd)₂] where L = AdBrettPhos, has been shown to be effective for the fluorination of challenging substrates, including those derived from biologically active and heteroaryl phenols. mit.edu This system activates at room temperature under neutral conditions, offering a cleaner reaction profile compared to previous catalysts. mit.edu

In a different approach, multimetallic catalysis has been employed for the cross-coupling of aryl bromides with aryl triflates. This system uses the synergistic cooperation of two distinct d10 metal catalysts, (bipyridine)nickel and (1,3-bis(diphenylphosphino)propane)palladium. nih.gov The selectivity of the reaction arises from the orthogonal reactivity of the two catalysts: the palladium catalyst reacts preferentially with the aryl triflate to form a stable intermediate, while the nickel catalyst reacts with the aryl bromide to generate a more transient, reactive species. nih.gov This dual-catalyst approach avoids the need for pre-formed organometallic reagents.

Furthermore, metal triflates, including rare-earth metal triflates, are being investigated as robust and water-tolerant Lewis acid catalysts. core.ac.ukresearchgate.net For instance, systems combining metal triflates (like Bismuth(III) triflate) with caffeine-based imidazolium salts have been developed as highly efficient and reusable catalysts for Diels-Alder reactions. core.ac.uk Similarly, zirconocene triflate has emerged as a powerful, moisture-tolerant catalyst for dehydrative transformations such as amidations and esterifications, activating C-O bonds without requiring anhydrous conditions. thieme-connect.com N-Fluoro-2,4,6-trimethylpyridinium triflate has also been utilized as an effective oxidant in Pd(II)-catalyzed intramolecular amination of arenes to synthesize indolines and indoles. organic-chemistry.org

Catalytic SystemTransformationKey ComponentsReference
Improved Pd-Catalyzed FluorinationFluorination of (Hetero)Aryl Triflates[(1,5-cyclooctadiene)(AdBrettPhos·Pd)₂] mit.edu
Multimetallic Cross-CouplingCross-Ullman of Aryl Bromides and Aryl Triflates(bpy)Ni and (dppp)Pd nih.gov
Reusable Lewis Acid CatalysisDiels-Alder ReactionsBi(OTf)₃ / Caffeine-based imidazolium salt core.ac.uk
Moisture-Tolerant Lewis Acid CatalysisDehydrative Amidations/EsterificationsZirconocene triflate thieme-connect.com
Oxidative C-H AminationIntramolecular Amination of ArenesPd(II) / N-Fluoro-2,4,6-trimethylpyridinium triflate organic-chemistry.org

Advanced Mechanistic Insights and Predictive Modeling

Alongside the development of new reactions, significant effort is being directed toward understanding the intricate mechanisms that govern the reactivity of mesityl triflate and related compounds. A combination of experimental and computational studies is providing deep insights, enabling the rational design of catalysts and the prediction of reaction outcomes. nih.gov

Density Functional Theory (DFT) calculations have become an indispensable tool. For example, DFT studies on the Pd-catalyzed fluorination of cyclic vinyl triflates revealed that undesired side reactions occur because a key intermediate, a trans-LPd(vinyl)F complex, is thermodynamically favored but kinetically slow to undergo reductive elimination. chemrxiv.org The addition of an additive was found to promote the formation of the more reactive cis-isomer, leading to improved efficiency and selectivity. chemrxiv.org Similarly, in the context of aryl trifluoromethylation, DFT calculations have shown that reductive elimination from a Pd(IV) center proceeds via the dissociation of the triflate anion, and that the CF₃ group acts as the electrophile in the bond-forming step. nih.gov

Ab initio metadynamics (AIMtD) simulations are also being used to model complex reaction pathways explicitly, including the effects of solvent and additives. chemrxiv.org In the SuFEx triflylation of amines, AIMtD simulations revealed a termolecular transition state involving the amine, CF3SO2F, and a base, connected through hydrogen bonds. This insight helps explain the observed chemoselectivity of the reaction in the presence of water. chemrxiv.org

The wealth of experimental and computational data is paving the way for the development of predictive models using machine learning (ML). researchgate.netnih.gov These models aim to predict reaction outcomes, such as enantioselectivity in organocatalysis, based on the structures of the reactants and catalysts. nih.govresearchgate.net By creating quantitative structure-reactivity relationships, these predictive tools can accelerate the discovery and optimization of new catalytic systems, moving the field from empirical screening towards rational, computationally-driven design. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2,4,6-trimethylphenyl triflate derivatives, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution or ion-exchange reactions. For example, triflate salts can be generated by reacting 2,4,6-trimethylphenyl precursors with trifluoromethanesulfonic anhydride in anhydrous solvents like THF. Triethylamine is commonly used as a base to neutralize byproducts. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products. Evidence from analogous triflate syntheses suggests that low temperatures (0–5°C) and inert atmospheres minimize side reactions .

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound salts?

  • Methodological Answer : Single-crystal X-ray diffraction is indispensable for determining bond lengths, angles, and spatial arrangements in triflate salts. For instance, studies on N-(2,4,6-trimethylphenyl)acetamide derivatives reveal that the triflate anion often participates in hydrogen bonding with ammonium hydrogens, stabilizing the crystal lattice. Crystallographic parameters (e.g., space group, lattice constants) should be cross-validated with computational models (DFT) to confirm electronic effects of substituents on the aromatic ring .

Advanced Research Questions

Q. What intermolecular interactions dominate in this compound complexes, and how do they influence reactivity in catalytic systems?

  • Methodological Answer : The triflate anion’s weak coordination strength allows it to act as a non-coordinating counterion, making it ideal for stabilizing cationic intermediates in catalysis. Advanced studies using Hirshfeld surface analysis and electrostatic potential maps can identify dominant interactions (e.g., C–H···O hydrogen bonds between methyl groups and triflate oxygen atoms). For example, in iminium triflate salts, the absence of classical hydrogen bonds on the iminium nitrogen shifts reactivity toward electrophilic pathways .

Q. How do steric effects from 2,4,6-trimethylphenyl groups impact the electronic environment of adjacent functional groups in triflate salts?

  • Methodological Answer : Steric hindrance from the three methyl groups on the aromatic ring reduces π-electron density at the para position, which can be quantified via NMR chemical shift analysis (e.g., upfield shifts in 1H^1H NMR for methyl protons adjacent to electron-withdrawing groups). X-ray photoelectron spectroscopy (XPS) further reveals how substituents alter the binding energy of nitrogen or sulfur atoms in the triflate moiety .

Q. What strategies address contradictions in reported crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond parameters (e.g., C–N vs. C–O distances) may arise from differences in crystallization solvents or temperature. Redetermining structures under standardized conditions (e.g., using synchrotron radiation for high-resolution data) and applying multipole refinement models can resolve ambiguities. Comparative studies with halogenated analogs (e.g., 2,4,6-trichlorophenyl derivatives) highlight how electron-withdrawing vs. donating groups affect molecular geometry .

Data-Driven Research Questions

Q. How do lattice constants and space group symmetries vary among this compound salts with different cations?

  • Key Findings :

  • N,2,4,6-Tetramethylanilinium triflate : Monoclinic system (P21/cP2_1/c), with hydrogen bonds between NH3+_3^+ and triflate oxygen .
  • Iminium triflate salts : Orthorhombic systems (PbcaPbca) with no classical hydrogen bonds due to lack of NH groups .
  • Variations in unit cell dimensions correlate with cation bulkiness, influencing packing efficiency and thermal stability.

Q. What mechanistic insights can be gained from comparing this compound with its halogenated analogs in substitution reactions?

  • Methodological Answer : Competitive kinetic studies using 19F^{19}F NMR or mass spectrometry can track triflate displacement rates. For example, this compound reacts slower than its trichlorophenyl analog in SN2 reactions due to steric shielding by methyl groups. Transition-state modeling (e.g., DFT) further quantifies activation energy differences .

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